molecular formula C11H13NO2 B6256168 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid CAS No. 933726-56-8

2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid

Cat. No.: B6256168
CAS No.: 933726-56-8
M. Wt: 191.2
InChI Key:
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Description

2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid: is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives.

Scientific Research Applications

2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in pathogen metabolism or interact with receptors in the nervous system to provide neuroprotective effects .

Comparison with Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar biological activities.

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.

    2-phenyl-1,2,3,4-tetrahydroisoquinoline: Known for its antimicrobial properties.

Uniqueness: 2-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid is unique due to its specific acetic acid substitution, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

CAS No.

933726-56-8

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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